molecular formula C8H7BrO B1335389 2-Bromo-4-methylbenzaldehyde CAS No. 824-54-4

2-Bromo-4-methylbenzaldehyde

Cat. No. B1335389
CAS RN: 824-54-4
M. Wt: 199.04 g/mol
InChI Key: MUZMDYCVUCMIDC-UHFFFAOYSA-N
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Description

2-Bromo-4-methylbenzaldehyde is a chemical compound that is part of the bromobenzaldehyde family. It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring which also contains an aldehyde functional group. This compound is of interest due to its potential applications in various chemical syntheses and material science .

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, including 2-bromo-4-methylbenzaldehyde, can be achieved through a palladium-catalyzed ortho-bromination of benzaldehydes

Scientific Research Applications

It’s important to note that the use of “2-Bromo-4-methylbenzaldehyde” in scientific research would be subject to safety considerations. For instance, it’s classified as a skin irritant, eye irritant, and may cause respiratory irritation .

  • Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions : In this application, “2-Bromo-4-methylbenzaldehyde” could be used as a reactant in carbonylative Stille couplings. This is a type of cross-coupling reaction that combines a carbonyl group with a Stille reagent. The product of this reaction can then undergo isomerization and intramolecular Heck reactions .

  • Knoevenagel condensation : “2-Bromo-4-methylbenzaldehyde” could be used in Knoevenagel condensation, a reaction that forms a carbon-carbon bond between a carbonyl compound and a compound containing an active methylene group .

  • Cyclization of N-(α-methyl-p-methoxybenzyl)-imino-esters : In this application, “2-Bromo-4-methylbenzaldehyde” could be used in the cyclization of N-(α-methyl-p-methoxybenzyl)-imino-esters .

  • Imination and oxidative heterocyclization/carbonylation : “2-Bromo-4-methylbenzaldehyde” could be used in the imination and oxidative heterocyclization/carbonylation .

  • Intramolecular amination : “2-Bromo-4-methylbenzaldehyde” could be used in intramolecular amination, a reaction that forms a new carbon-nitrogen bond within a molecule .

  • Intermolecular and intramolecular hydroacylation of alkenes by aromatic aldehydes : In this application, “2-Bromo-4-methylbenzaldehyde” could be used in the intermolecular and intramolecular hydroacylation of alkenes by aromatic aldehydes .

  • Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions : In this application, “2-Bromo-4-methylbenzaldehyde” could be used as a reactant in carbonylative Stille couplings. This is a type of cross-coupling reaction that combines a carbonyl group with a Stille reagent. The product of this reaction can then undergo isomerization and intramolecular Heck reactions .

  • Knoevenagel condensation : “2-Bromo-4-methylbenzaldehyde” could be used in Knoevenagel condensation, a reaction that forms a carbon-carbon bond between a carbonyl compound and a compound containing an active methylene group .

  • Cyclization of N-(α-methyl-p-methoxybenzyl)-imino-esters : In this application, “2-Bromo-4-methylbenzaldehyde” could be used in the cyclization of N-(α-methyl-p-methoxybenzyl)-imino-esters .

  • Imination and oxidative heterocyclization/carbonylation : “2-Bromo-4-methylbenzaldehyde” could be used in the imination and oxidative heterocyclization/carbonylation .

  • Intramolecular amination : “2-Bromo-4-methylbenzaldehyde” could be used in intramolecular amination, a reaction that forms a new carbon-nitrogen bond within a molecule .

  • Intermolecular and intramolecular hydroacylation of alkenes by aromatic aldehydes : In this application, “2-Bromo-4-methylbenzaldehyde” could be used in the intermolecular and intramolecular hydroacylation of alkenes by aromatic aldehydes .

Safety And Hazards

2-Bromo-4-methylbenzaldehyde is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZMDYCVUCMIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405206
Record name 2-Bromo-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methylbenzaldehyde

CAS RN

824-54-4
Record name 2-Bromo-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
SD Jolad, S Rajagopalan - Organic Syntheses, 2003 - Wiley Online Library
2‐Bromo‐4‐Methylbenzaldehyde - Jolad - Major Reference Works - Wiley Online Library …
Number of citations: 1 onlinelibrary.wiley.com
M Inoue, M Nakada - Journal of the American Chemical Society, 2007 - ACS Publications
… FR901512 was prepared in 15 steps from the commercially available 2-bromo-4-methylbenzaldehyde via FR901516 in 16.3% overall yield (89% average yield). The catalytic …
Number of citations: 42 pubs.acs.org
RJ Dhanorkar, VK Gupta… - Asian Journal of …, 2019 - Wiley Online Library
1H‐Inden‐1‐ylidene derivatives have been synthesized using a simple and efficient Pd‐catalyzed annulation of functionalized (E)‐3‐(2‐bromophenyl) acrylaldehyde with internal …
Number of citations: 4 onlinelibrary.wiley.com
B Kaewmee, V Rukachaisirikul… - Organic & Biomolecular …, 2017 - pubs.rsc.org
… Prepared according to general procedure C from (Z)-4-aminopent-3-en-2-one and 2-bromo-4-methylbenzaldehyde yielding 6e in 83.7 mg (84%) as a light yellow solid. H NMR (300 …
Number of citations: 24 pubs.rsc.org
S Tu, Y Sha, L Xu, Z Xiao, L Ye… - Journal of Chemical …, 2010 - journals.sagepub.com
… But the reaction of 2-bromo-4-methylbenzaldehyde 1h with prop-2-en-1-ols 2a and 2c also gave 2-acyl-indenes 3n and 3o in good yields efficiently (Table 3, entries 14 and 15). When …
Number of citations: 3 journals.sagepub.com
Y Dai, X Feng, H Liu, H Jiang… - The Journal of Organic …, 2011 - ACS Publications
… To a solution of 2-bromo-4-methylbenzaldehyde (21) (12.2 g, 61 mmol) in 200 mL of MeOH at 0 C was added NaBH 4 (2.7 g, 72 mmol) portionwise within 10 min. After the mixture was …
Number of citations: 31 pubs.acs.org
C Li, F Zhang, T Li, Z Liu, Z Shen - Asian Journal of Organic …, 2022 - Wiley Online Library
… To further explore the domino reaction, we chose 2-bromo-4-methylbenzaldehyde, both bearing electron-withdrawing bromo group and electron-donating methyl group, as substrate for …
Number of citations: 2 onlinelibrary.wiley.com
S Behrouz - Journal of Heterocyclic Chemistry, 2017 - Wiley Online Library
… Furthermore, 2-bromo-4-methylbenzaldehyde and 2-bromo-5-fluorobenzaldehyde were successfully performed the current three-component synthesis of 2H-indzole derivatives (Table 4…
Number of citations: 18 onlinelibrary.wiley.com
B Gabriele, L Veltri, V Maltese, R Spina, R Mancuso… - 2011 - Wiley Online Library
… Yield: 1.58 g (98 % based on starting 2-bromo-4-methylbenzaldehyde). Yellow oil. IR (film): equation image = 2221 (vw), 1718 (s), 1660 (m), 1610 (m), 1572 (m), 1466 (m), 1411 (m), …
S Ohno, H Shimizu, T Kataoka… - The Journal of Organic …, 1984 - ACS Publications
… Reaction of 2-bromo-4-methylbenzaldehyde (11)8 with benzenethiol in the presence of sodium carbonate afforded 4-methyl-2-(phenylthio)benzaldehyde (12), which was subjected to …
Number of citations: 6 pubs.acs.org

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